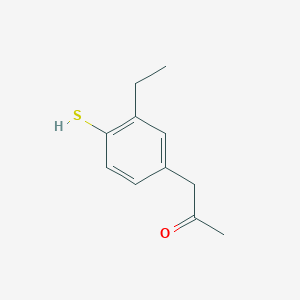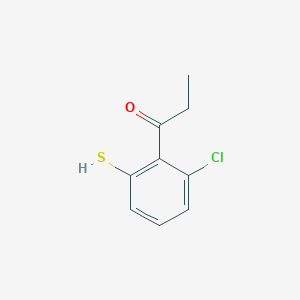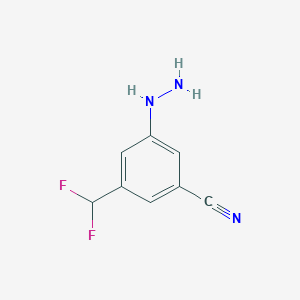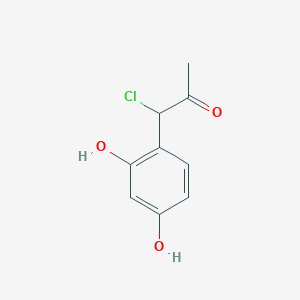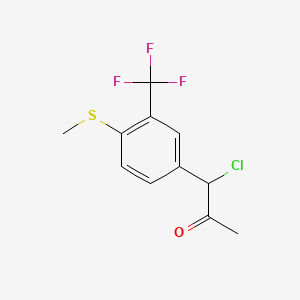
1-Chloro-2-(3-chloropropyl)-6-ethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-(3-chloropropyl)-6-ethylbenzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a chlorine atom, a 3-chloropropyl group, and an ethyl group. It is used in various chemical processes and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(3-chloropropyl)-6-ethylbenzene typically involves the chlorination of 2-(3-chloropropyl)-6-ethylbenzene. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature and pressure conditions. The reaction proceeds via electrophilic aromatic substitution, where the chlorine atom replaces a hydrogen atom on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using distillation and recrystallization techniques to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
1-Chloro-2-(3-chloropropyl)-6-ethylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring and the propyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst under high pressure.
Major Products Formed
Substitution: Formation of derivatives with different functional groups such as hydroxyl, amino, or alkoxy groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydrocarbons with the removal of chlorine atoms.
科学研究应用
1-Chloro-2-(3-chloropropyl)-6-ethylbenzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: Studied for its potential biological activity and interactions with biological molecules. It is used in the development of bioactive compounds and as a reference standard in analytical studies.
Medicine: Investigated for its potential therapeutic properties. It is used in the synthesis of drug candidates and in medicinal chemistry research.
Industry: Employed in the production of polymers, resins, and other industrial chemicals. It is used as a precursor in the manufacture of flame retardants and plasticizers.
作用机制
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-6-ethylbenzene involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or modulate gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
1-Chloro-2-(3-chloropropyl)-6-ethylbenzene can be compared with other similar compounds to highlight its uniqueness:
1-Chloro-2-(3-chloropropyl)benzene: Lacks the ethyl group, which may affect its reactivity and applications.
2-Chloro-1-(3-chloropropyl)-4-ethylbenzene: Different substitution pattern on the benzene ring, leading to variations in chemical properties and reactivity.
1-Chloro-3-(3-chloropropyl)-5-ethylbenzene: Another isomer with different substitution positions, resulting in distinct chemical behavior.
The presence of both chlorine and ethyl groups in this compound makes it a versatile compound with unique reactivity and applications compared to its analogs.
属性
分子式 |
C11H14Cl2 |
|---|---|
分子量 |
217.13 g/mol |
IUPAC 名称 |
2-chloro-1-(3-chloropropyl)-3-ethylbenzene |
InChI |
InChI=1S/C11H14Cl2/c1-2-9-5-3-6-10(11(9)13)7-4-8-12/h3,5-6H,2,4,7-8H2,1H3 |
InChI 键 |
PDWCTEGXFSMNSQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)CCCCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


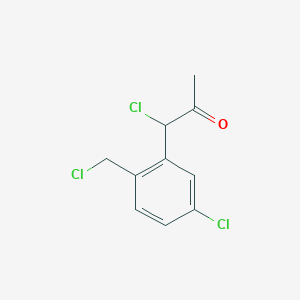
![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14049754.png)
